molecular formula C10H13NO2 B13217645 1-(2-Amino-4-ethoxyphenyl)ethan-1-one

1-(2-Amino-4-ethoxyphenyl)ethan-1-one

Cat. No.: B13217645
M. Wt: 179.22 g/mol
InChI Key: NHELHTNKEZRDIV-UHFFFAOYSA-N
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Description

1-(2-Amino-4-ethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by the presence of an amino group and an ethoxy group attached to a phenyl ring, along with a ketone functional group. It is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-ethoxyphenyl)ethan-1-one typically involves the reaction of 2-amino-4-ethoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply to scale up the laboratory methods to industrial levels.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-ethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-(2-Amino-4-ethoxyphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-ethoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-4-ethoxyphenyl)ethan-1-one is unique due to the presence of both an amino group and an ethoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various research applications .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-(2-amino-4-ethoxyphenyl)ethanone

InChI

InChI=1S/C10H13NO2/c1-3-13-8-4-5-9(7(2)12)10(11)6-8/h4-6H,3,11H2,1-2H3

InChI Key

NHELHTNKEZRDIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)C)N

Origin of Product

United States

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